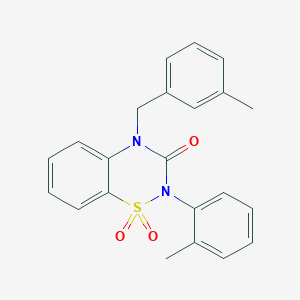

![molecular formula C13H20N2O2 B2378314 tert-Butyl 3-[(pyridin-4-ylmethyl)amino]propanoate CAS No. 1221341-29-2](/img/structure/B2378314.png)

tert-Butyl 3-[(pyridin-4-ylmethyl)amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[(pyridin-4-ylmethyl)amino]propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a prodrug, which means that it is inactive until it is metabolized in the body.

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Heterocyclic β-Amino Acids : tert-Butyl 3-[(pyridin-4-ylmethyl)amino]propanoate derivatives are utilized in the synthesis of novel β-amino acids, which are valuable in peptide and peptidomimetic synthesis. This is demonstrated through the preparation of β-amino-5-pyrimidinepropanoic ester, highlighting the compound's utility in generating new amino acids for advanced chemical applications (Bovy & Rico, 1993).

Lithiation and Substitution Reactions : The compound plays a crucial role in lithiation reactions, where it undergoes regioselective side-chain lithiation. This is essential for producing various substituted derivatives, showcasing its significance in the field of organic synthesis (Smith et al., 2013).

Catalytic and Aerobic Reactions : It is involved in stoichiometric reactions with 3,5-di-tert-butylcatechol and aqueous ammonia, forming key compounds under aerobic conditions. This indicates its importance in catalytic processes and the study of radical ligands (Speier et al., 1996).

Biochemical and Pharmaceutical Research

Role in PROTAC Molecule Synthesis : It serves as an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1, indicating its potential applications in pharmaceutical research and drug development (Zhang et al., 2022).

Applications in Medicinal Chemistry : Its derivatives, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, are synthesized for potential use in medicinal chemistry, particularly in the creation of cyclic amino acid esters (Moriguchi et al., 2014).

properties

IUPAC Name |

tert-butyl 3-(pyridin-4-ylmethylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)6-9-15-10-11-4-7-14-8-5-11/h4-5,7-8,15H,6,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGISBGUWNWCRAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCC1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-[(pyridin-4-ylmethyl)amino]propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one](/img/structure/B2378231.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2378232.png)

![Ethyl 5-{[4-(tert-butyl)benzyl]oxy}-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2378238.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide](/img/structure/B2378239.png)

![3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2378248.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2378250.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2378254.png)